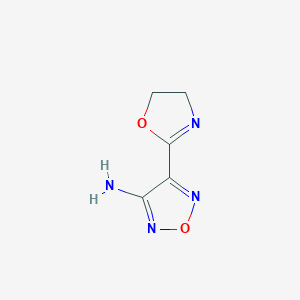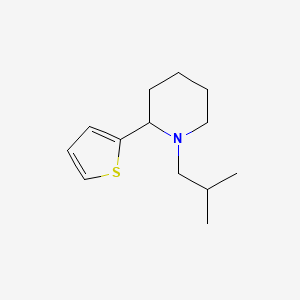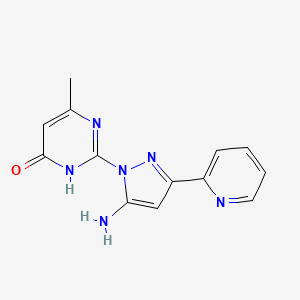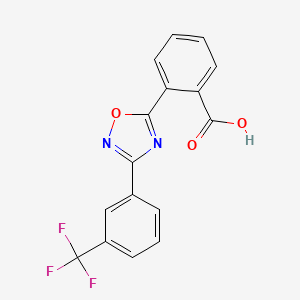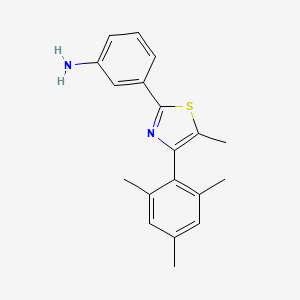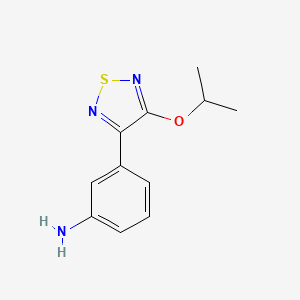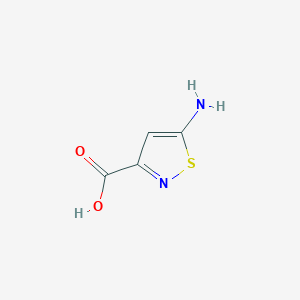
3-((1H-Pyrazol-4-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1H-Pyrazol-4-yl)oxy)aniline: is an organic compound that features a pyrazole ring attached to an aniline moiety through an oxygen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aniline and pyrazole functionalities in the molecule allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-Pyrazol-4-yl)oxy)aniline typically involves the reaction of 4-hydroxy-1H-pyrazole with 3-bromoaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazole attacks the bromine-substituted aniline, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents used include dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride are employed to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aniline moiety in 3-((1H-Pyrazol-4-yl)oxy)aniline can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Regeneration of the aniline moiety.
Substitution: Formation of halogenated aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 3-((1H-Pyrazol-4-yl)oxy)aniline is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: The compound is used in the development of new materials, including polymers and dyes. Its unique structure contributes to the properties of these materials, such as color and stability.
Mécanisme D'action
The mechanism of action of 3-((1H-Pyrazol-4-yl)oxy)aniline involves its interaction with specific molecular targets in biological systems. The aniline moiety can interact with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
3-((1H-Pyrazol-4-yl)oxy)pyrazin-2-amine: This compound shares the pyrazole-oxygen linkage but has a pyrazine ring instead of an aniline ring.
3,5-di((1H-Pyrazol-4-yl)oxy)aniline: This compound has two pyrazole rings attached to the aniline moiety.
Uniqueness: 3-((1H-Pyrazol-4-yl)oxy)aniline is unique due to the combination of the aniline and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. The presence of the oxygen linker also influences the compound’s properties, making it different from other pyrazole or aniline derivatives.
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
3-(1H-pyrazol-4-yloxy)aniline |
InChI |
InChI=1S/C9H9N3O/c10-7-2-1-3-8(4-7)13-9-5-11-12-6-9/h1-6H,10H2,(H,11,12) |
Clé InChI |
WUFVGXMAQGPAHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CNN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


